molecular formula C8H19OPS2 B14260088 S,S-Dipropyl ethylphosphonodithioate CAS No. 150096-94-9

S,S-Dipropyl ethylphosphonodithioate

Cat. No.: B14260088
CAS No.: 150096-94-9
M. Wt: 226.3 g/mol
InChI Key: JOZCFRHHLBAHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Organophosphorus Chemistry within Modern Pest Management Science

Organophosphorus (OP) compounds are a major class of chemicals integral to modern agriculture and public health. nih.gov Originally developed from nerve gas research in the 1930s and 1940s, their potent biological activity was repurposed for insect control. plos.orgepa.gov The primary mechanism of action for most organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.orgepa.gov Inhibition of AChE leads to an accumulation of acetylcholine at nerve endings, causing overstimulation of the nervous system and ultimately proving lethal to susceptible insect pests. epa.gov

The rise of organophosphates in pest management was significantly propelled by the declining use of organochlorine insecticides like DDT in the 1970s. nih.gov While effective, organochlorines were found to be highly persistent in the environment and bioaccumulate in food chains, leading to widespread environmental and health concerns. Organophosphates offered a viable alternative as they are generally less persistent, breaking down more readily in the environment. nih.gov This characteristic, combined with their high efficacy against a broad spectrum of pests, cemented their role as a cornerstone of pest management strategies for several decades. herts.ac.uk

Historical Development and Evolution of Organophosphonodithioates in Agrochemical Research

The history of organophosphorus pesticides began with the pioneering work of Gerhard Schrader in Germany during the 1930s and 1940s. nih.gov This research led to the synthesis of thousands of OP compounds, including the first commercially successful insecticides such as parathion. The initial focus was on phosphate (B84403) esters (containing a P=O bond). Subsequent research led to the development of phosphorothioates (P=S) and phosphorodithioates (containing two sulfur atoms), which often exhibit different toxicological and stability profiles.

The introduction of sulfur atoms into the organophosphorus molecule, creating thio-derivatives, was a significant evolutionary step. This modification can alter the compound's lipophilicity, environmental persistence, and selectivity. Specifically, the conversion of a P=O (oxon) form to a P=S (thion) form often reduces the compound's direct toxicity, requiring metabolic activation in the target organism to become a potent AChE inhibitor. ijisrt.com Phosphorodithioates, like Ethoprophos (B1671620), which contain P-S-C linkages, represent a further refinement within this chemical class, developed to target specific soil-dwelling pests like nematodes. herts.ac.uk

Structural Characteristics and Chemical Classification of S,S-Dipropyl Ethylphosphonodithioate

As established, the focus of this section is on Ethoprophos (O-ethyl S,S-dipropyl phosphorodithioate). It is a pale yellow liquid with a distinct mercaptan-like odor. wikipedia.orgnih.gov Its structure features a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethoxy group (-O-CH₂CH₃) and two propylthio groups (-S-CH₂CH₂CH₃).

Chemical and Physical Properties of Ethoprophos
PropertyValueSource
IUPAC NameO-Ethyl S,S-dipropyl phosphorodithioate (B1214789) wikipedia.org
CAS Number13194-48-4 nist.gov
Chemical FormulaC₈H₁₉O₂PS₂ wikipedia.org
Molar Mass242.33 g·mol⁻¹ wikipedia.org
AppearancePale yellow to colorless liquid wikipedia.orgnih.gov
Density1.069 g/mL wikipedia.org
Water Solubility~700 mg/L wikipedia.org

Organophosphorus compounds are classified based on the substituents attached to the central phosphorus atom. This structural diversity gives rise to a wide range of chemical properties and biological activities. The primary distinction lies in the nature of the bond to phosphorus—whether it is a P-C bond (in phosphonates) or a P-O/P-S bond (in phosphates and their thio-analogs).

Classification of Common Organophosphorus Esters
ClassGeneral StructureKey Feature
Phosphate(RO)₃P=OContains a phosphoryl group (P=O) and three P-O-C ester linkages.
Phosphonate(RO)₂R'P=OContains one direct phosphorus-carbon (P-C) bond.
Phosphorothioate (B77711)(RO)₃P=S or (RO)₂(RS)P=OContains at least one sulfur atom, either in a thiophosphoryl group (P=S) or a P-S-C linkage.
Phosphorodithioate(RO)(RS)₂P=O or (RO)₂(RS)P=SContains two sulfur atoms. Ethoprophos ((EtO)(PrS)₂P=O) is an example of the oxon form.

Chirality is a significant feature in many pesticides, as different enantiomers (non-superimposable mirror images) can exhibit varied biological activity and environmental fate. nih.govacs.org An atom is a chiral center if it is bonded to four different substituent groups. In the case of Ethoprophos (O-ethyl S,S-dipropyl phosphorodithioate), the central phosphorus atom is bonded to four groups: a phosphoryl oxygen (=O), an ethoxy group (-OCH₂CH₃), a propylthio group (-SCH₂CH₂CH₃), and a second propylthio group (-SCH₂CH₂CH₃).

Because two of the substituents on the phosphorus atom are identical (two propylthio groups), the phosphorus atom in Ethoprophos is achiral. Therefore, the molecule does not exist as a pair of enantiomers. However, many other organophosphate and organothiophosphate pesticides that have four different groups attached to the phosphorus atom are chiral. nih.govnih.gov For these chiral compounds, research has shown that one enantiomer is often significantly more toxic to the target pest than the other. nih.gov This has spurred research into stereoselective synthesis methods to produce single-enantiomer pesticides, which could lead to more effective and environmentally safer products. digitellinc.comnih.govnih.gov

Significance of Phosphonodithioate Class in Contemporary Chemical and Agricultural Research

The significance of phosphorodithioates like Ethoprophos lies primarily in their application as nematicides and soil insecticides. herts.ac.uknih.gov Plant-parasitic nematodes are microscopic roundworms that can cause significant damage to crop roots, leading to substantial economic losses worldwide. nih.gov Ethoprophos provides effective control of these and other soil-dwelling insects, protecting crops such as potatoes, sugarcane, and vegetables. herts.ac.uk

In contemporary research, the phosphorodithioate moiety is also being explored in other fields. For instance, phosphorodithioate linkages are used to modify DNA and RNA aptamers (short nucleic acid sequences) for therapeutic applications. mdpi.comglenresearch.com The inclusion of these sulfur-containing linkages can enhance the stability of the nucleic acids against degradation by enzymes and, in some cases, improve their binding affinity to targets. mdpi.comnih.gov This demonstrates the versatility of the phosphorodithioate functional group beyond its traditional role in agrochemicals.

Identification of Key Research Gaps and Future Scientific Trajectories for this compound

Despite their long history of use, research gaps and future challenges remain for organophosphorus compounds like Ethoprophos. A primary concern is the development of resistance in target pest populations, a common issue with long-term pesticide use. nih.gov This necessitates ongoing research into resistance mechanisms and the development of alternative control strategies.

Future scientific trajectories for this class of compounds are likely to focus on several key areas:

Development of Novel Nematicides: There is a continuous need for new nematicides with improved safety profiles and different modes of action to combat resistance and replace older, more hazardous compounds. nih.gov

Bioremediation: Research into microbial enzymes, such as phosphotriesterases, that can degrade organophosphates offers potential for the bioremediation of contaminated soil and water. nih.gov

Understanding Environmental Fate: While less persistent than organochlorines, a complete understanding of the long-term environmental fate and potential ecosystem impacts of all metabolites of compounds like Ethoprophos remains an area for further study. researchgate.net

Precision Agriculture: Future research may focus on more targeted application methods and formulations to reduce the total amount of pesticide needed, minimizing non-target exposure and environmental load.

While the use of some broad-spectrum organophosphates has declined in certain regions due to regulatory pressures and the introduction of newer insecticide classes, the need for effective soil pest control ensures that research into compounds like Ethoprophos and their underlying chemistry continues to be relevant. nih.govplos.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150096-94-9

Molecular Formula

C8H19OPS2

Molecular Weight

226.3 g/mol

IUPAC Name

1-[ethyl(propylsulfanyl)phosphoryl]sulfanylpropane

InChI

InChI=1S/C8H19OPS2/c1-4-7-11-10(9,6-3)12-8-5-2/h4-8H2,1-3H3

InChI Key

JOZCFRHHLBAHJZ-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(CC)SCCC

Origin of Product

United States

Synthetic Chemistry and Mechanistic Reaction Pathways of S,s Dipropyl Ethylphosphonodithioate

Established Synthetic Methodologies for Organophosphonodithioate Compounds

The synthesis of organophosphonodithioates is a significant area of organophosphorus chemistry, driven by their application in various fields. researchgate.net Generally, these compounds possess a tetrahedral phosphorus(V) center. wikipedia.org Established methods for the construction of the P-S bond often involve the alkylation of phosphorus-thioate anions or thioic acids. wikipedia.org

A common precursor approach involves the reaction of phosphorus pentasulfide with alcohols to generate dialkyldithiophosphoric acids. wikipedia.org Another fundamental strategy is the alkylation of P(V)-thiolate anions, which can be generated by treating P(V)-H compounds with elemental sulfur in the presence of a base. researchgate.net These reactive thiolate anions are then readily alkylated by agents such as alkyl halides. researchgate.net

Synthesis of S,S-Dipropyl Ethylphosphonodithioate and Analogues

The synthesis of this compound, also known as Ethoprophos (B1671620), has been well-established through distinct chemical pathways. wikipedia.org These methods leverage common organophosphorus reagents to construct the required P-O and P-S linkages.

Two primary synthetic routes are recognized: wikipedia.org

Reaction with Phosphoryl Chloride: This method involves reacting phosphoryl chloride (POCl3) with two equivalents of n-propyl mercaptan (propan-1-thiol) and one equivalent of sodium ethoxide. The n-propyl mercaptan provides the two S-propyl groups, while sodium ethoxide supplies the O-ethyl group, all substituting the chlorine atoms on the phosphorus center.

Oxidation of a Phosphane Intermediate: An alternative pathway begins with phosphorus trichloride (B1173362) (PCl3). It is first reacted with n-propyl mercaptan and sodium ethoxide to yield an intermediate, ethoxy-bis(propylsulfanyl)phosphane. This P(III) intermediate is subsequently oxidized, typically using hydrogen peroxide, to yield the final P(V) product, this compound. wikipedia.org

RouteKey Phosphorus ReagentOther ReactantsKey Step
1Phosphoryl Chloride (POCl3)n-Propyl Mercaptan, Sodium EthoxideNucleophilic Substitution
2Phosphorus Trichloride (PCl3)n-Propyl Mercaptan, Sodium Ethoxide, Hydrogen PeroxideOxidation of P(III) Intermediate

Advanced Approaches in Phosphonodithioate Synthesis

Modern synthetic chemistry seeks to develop more efficient, general, and environmentally benign methods for preparing organophosphorus compounds. For phosphonodithioates, advanced strategies often focus on improving substrate scope and functional group tolerance. researchgate.net Recent work has demonstrated that the alkylation of shelf-stable tetraalkylammonium phosphorothioate (B77711) salts can produce high yields of the corresponding products. researchgate.net These methods may offer attractive alternatives to syntheses that rely on less stable or less readily available starting materials like thiocyanates, disulfides, or sulfonyl chlorides. researchgate.net

Development of Enantioselective Synthetic Routes

The phosphorus center in this compound is chiral when the two sulfur-linked alkyl groups are different, or when considering isotopic labeling. The development of enantioselective syntheses for P-chiral compounds is a formidable challenge in organic chemistry. mdpi.com Asymmetric synthesis aims to produce a single enantiomer, avoiding the waste associated with resolving a racemic mixture. wikipedia.org

Strategies for the asymmetric synthesis of organophosphorus compounds include the use of:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. For instance, (S)-l-(indol-2-yl)-propan-2-ol has been used as a chiral auxiliary to form dinucleotide phosphorothioate triesters with high enantiomeric excess. google.com

Chiral Catalysts: Asymmetric organocatalysis and metal complex catalysis can be employed to control the formation of the chiral phosphorus center. mdpi.com

Chiral Reagents: The use of enantiomerically pure phosphoramidites as building blocks can lead to stereo-defined products in oligonucleotide synthesis, a field closely related to phosphonodithioates. nih.gov

Stereochemical Resolution and Analysis of Chiral Phosphonodithioates

When an enantioselective synthesis is not employed, a racemic mixture of the chiral phosphonodithioate is produced. Chiral resolution is the process of separating these enantiomers. wikipedia.org The most common method involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.org These diastereomeric derivatives, which have different physical properties, can then be separated by conventional techniques like crystallization. wikipedia.org Following separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chromatographic Techniques for Enantiomer Separation

Chromatography is a powerful tool for the separation and analysis of enantiomers. For chiral organophosphorus compounds like phosphonodithioates and their phosphorothioate analogues, several techniques are effective.

Chiral Column Chromatography: This technique utilizes a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation. Silica gel column chromatography has been successfully used to separate diastereomers of phosphorothioate dinucleotides. nih.gov

Anion-Exchange Chromatography (AEX): This method has proven useful for the quality control of phosphorothioate-modified small interfering RNAs (siRNAs). nih.gov Recent studies show that non-denaturing AEX can effectively separate diastereomers, with the separation mechanism appearing to rely on the steric differences between the Sp and Rp configurations and the direction of the anionic sulfur atom. nih.gov

TechniquePrinciple of SeparationApplication ExampleReference
Chiral Column ChromatographyDifferential interaction with a chiral stationary phase.Separation of PS dinucleotide diastereomers. nih.gov
Anion-Exchange Chromatography (AEX)Separation based on charge and steric differences.Quality control and separation of PS-modified siRNA diastereomers. nih.gov

Reactivity and Transformation Mechanisms of the Phosphonodithioate Moiety

The phosphonodithioate group (P(O)(SR)2) exhibits reactivity characteristic of organophosphorus esters. The phosphorus-sulfur bond is central to its chemical behavior. Nucleophilic reactions at the phosphorus atom are a key transformation pathway. researchgate.net The phosphorus center is electrophilic and can be attacked by nucleophiles, potentially leading to the displacement of one of the thiolate (SR) leaving groups.

The unique reactivity of the phosphorus-sulfur bond enables access to other organophosphorus compounds that might be challenging to synthesize through other means. researchgate.net For example, the P-S bond can be cleaved under specific conditions, allowing for further functionalization. The nucleophilic reaction between phosphorothioate oligonucleotides and electrophilic reagents has become an efficient method for oligonucleotide functionalization, highlighting the reactivity of the P-S moiety. researchgate.net This allows for the precise incorporation of desired chemical structures at specific sites on the phosphorothioate backbone. researchgate.net

Oxidative Desulfuration Reactions (P=S to P=O Conversion)

The oxidative desulfuration of this compound is a critical metabolic activation process, converting the thione (P=S) moiety to its more reactive oxon (P=O) analogue. This transformation is primarily mediated by cytochrome P450 (CYP) enzymes in biological systems.

The generally accepted mechanism for CYP-catalyzed oxidative desulfuration involves the following key steps:

Enzyme-Substrate Binding: The lipophilic this compound molecule binds to the active site of a CYP enzyme.

Oxygen Activation: The heme iron of the CYP enzyme activates molecular oxygen, leading to the formation of a highly reactive iron-oxo species.

Sulfur Attack: The activated oxygen attacks the sulfur atom of the P=S bond, forming an unstable phosphooxythiiran intermediate.

Rearrangement and Product Formation: This intermediate rapidly rearranges, leading to the formation of the corresponding oxon (O-ethyl S,S-dipropyl phosphorothioate) and the release of a reactive sulfur atom. This released sulfur can potentially bind to cellular macromolecules, including the CYP enzyme itself, leading to its inactivation.

This bioactivation is significant because the resulting oxon is a more potent inhibitor of acetylcholinesterase, the primary target of this class of compounds. While this conversion is rapid in target insects, it is generally slower in mammals, contributing to a degree of selective toxicity. nih.govTable 1: Key Intermediates in Oxidative Desulfuration

Intermediate Description
Iron-oxo species A highly reactive form of oxygen bound to the heme iron of the cytochrome P450 enzyme.

Hydrolytic Cleavage Mechanisms and Stability in Aqueous Systems

The stability of this compound in aqueous environments is governed by its susceptibility to hydrolysis. This process involves the cleavage of the molecule by water and its rate is significantly influenced by the pH of the system.

Hydrolysis can occur at two primary sites: the P-O bond (ester linkage) or the P-S bonds (thioester linkages). The dominant pathway and the rate of cleavage are dependent on the reaction conditions.

Neutral and Acidic Conditions: Under neutral and weakly acidic conditions, this compound is relatively stable.

Alkaline Conditions: Hydrolysis is significantly accelerated in alkaline media. The hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic phosphorus center. This nucleophilic attack can lead to the cleavage of either the P-O or P-S bond. Theoretical studies on similar organophosphorus compounds suggest that the hydrolysis mechanism can proceed through either a one-step (concerted) or a multi-step pathway involving a pentavalent intermediate, depending on the orientation of the attacking nucleophile. mdpi.com The major degradation product of ethoprophos under both aerobic and anaerobic conditions is O-ethyl-S-propyl-phosphorothioic acid, indicating that cleavage of a P-S bond is a primary hydrolytic pathway.

The persistence of this compound in aqueous systems, as indicated by its half-life, varies depending on the water source.

Table 2: Hydrolytic Half-life of this compound in Various Aqueous Systems

Water Type Half-life (days)
Distilled Water 24.7
River Water 132.8
Brackish Water 64.9

Data sourced from a study on the fate and transport of ethoprophos in the Jamaican environment. nih.gov

Photochemical Degradation Pathways

The degradation of this compound can also be initiated by sunlight, a process known as photochemical degradation or photolysis. This abiotic degradation pathway is particularly relevant for the compound's fate in surface waters and on the surface of soil and plants.

The rate of photolysis is significantly influenced by the intensity of solar radiation. Studies have shown that the degradation of ethoprophos in soil is considerably faster in direct sunlight compared to shaded conditions. For instance, one study reported a photolysis half-life of 4.7 days in direct sunlight, which increased to 12.3 days in the shade. nih.gov The mechanisms of photochemical degradation of organothiophosphate compounds often involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are powerful oxidants. These ROS can be formed through the interaction of sunlight with naturally occurring photosensitizers in the environment, such as dissolved organic matter.

The potential photochemical degradation pathways for this compound are likely to include:

Oxidative Desulfuration: Similar to the metabolic pathway, photochemical oxidation can convert the P=S bond to a P=O bond.

Cleavage of P-S and P-O Bonds: The high energy of UV radiation can directly lead to the homolytic or heterolytic cleavage of the ester and thioester bonds, resulting in the formation of various degradation products.

Oxidation of the Propyl Chains: The alkyl side chains can also be susceptible to oxidation by reactive oxygen species.

The specific products of the photochemical degradation of this compound in environmental systems are complex and can vary depending on the specific conditions.

Table 3: Comparison of Photolysis Half-life in Soil

Condition Half-life (days)
Direct Sunlight 4.7

Data sourced from a study on the fate and transport of ethoprophos in the Jamaican environment. nih.gov

Environmental Fate and Behavior of S,s Dipropyl Ethylphosphonodithioate

Soil Interaction and Mobility Studies

The behavior of S,S-Dipropyl ethylphosphonodithioate in the soil environment, including its tendency to adsorb to soil particles or move through the soil profile, is a key aspect of its environmental risk profile.

The mobility of this compound in soil is largely governed by its adsorption and desorption characteristics. Studies indicate that this compound is expected to have high mobility in soil. nih.gov This is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), with reported values ranging from 70 to 120. nih.gov Such values suggest a weak adsorption to soil particles and a potential for leaching. nih.gov

Consequently, this compound is not expected to significantly adsorb to suspended solids and sediment if it reaches aquatic environments. nih.gov Despite its high mobility, some sources suggest it does not normally present a significant risk to groundwater. herts.ac.uk The potential for leaching means that under certain conditions, such as heavy rainfall or in soils with low organic matter, the compound could be transported deeper into the soil profile.

The assessment of adsorption-desorption behavior often employs the batch equilibrium method, with data commonly fitted to isotherm models like the Freundlich model to quantify the process. nih.gov

Interactive Table: Soil Adsorption and Mobility Data
Parameter Value Implication Source
Soil Organic Carbon Partition Coefficient (Koc) 70 - 120 High Mobility nih.gov
Adsorption Potential Low Not expected to adsorb strongly to sediment nih.gov
Mobility Classification Moderately Mobile to Highly Mobile Potential for movement in the soil profile herts.ac.uknih.gov

The distribution of this compound in the environment is significantly influenced by soil properties, particularly organic matter content and pH. Soil organic matter is a primary factor in the adsorption of many organic pesticides. nih.gov For many organic compounds, a higher organic carbon content in soil is positively correlated with higher adsorption, which reduces the compound's mobility and potential for leaching. nih.gov

The pH of the soil and water also plays a crucial role, primarily by affecting the chemical stability of the compound. This compound is very stable in neutral and weakly acidic media. nih.govagropages.com However, it undergoes rapid hydrolysis in alkaline conditions. nih.govagropages.com This pH-dependent stability directly impacts its persistence and concentration in different environmental compartments. For instance, in alkaline soils, its degradation would be accelerated, limiting its distribution, whereas in acidic soils, its persistence would be greater. agropages.com

Degradation Kinetics and Pathways in Environmental Compartments

The persistence of this compound in the environment is determined by the rate and pathways of its degradation, which can occur through both biological and non-biological processes.

Microbial degradation is a primary mechanism for the dissipation of this compound in soil. researchgate.net Studies have shown that soils with a history of the compound's application can exhibit enhanced or accelerated biodegradation. nih.govresearchgate.net This occurs because a microbial population adapted to using the chemical as a substrate becomes established. researchgate.net

In such adapted soils, microorganisms can rapidly degrade and mineralize the compound. researchgate.net Research using radio-labeled this compound indicated that its degradation proceeds via the hydrolysis of the phosphorus-sulfur (P-S) bond connected to the propyl group. researchgate.net The major degradation product under aerobic soil conditions is carbon dioxide (CO2), with studies showing that up to 54% of the applied compound can be mineralized to CO2 over 252 days. fao.org This capacity for enhanced biodegradation can be quite stable, having been observed in soils two years after the last application of the chemical. researchgate.net

In addition to microbial action, this compound is subject to abiotic degradation processes, including hydrolysis and photolysis. nih.gov

Hydrolysis: The rate of hydrolysis is highly dependent on pH. The compound is stable in neutral and weakly acidic water but hydrolyzes rapidly in alkaline conditions. nih.govagropages.com The hydrolytic half-life varies significantly depending on the type of water, ranging from 25 days in distilled water to 133 days in river water. nih.gov

Photolysis: The compound can also be degraded by sunlight. The half-life for photolysis of this compound in soil has been reported to be 4.7 days in direct sunlight and 12.3 days in the shade. nih.gov This indicates that photodegradation on the soil surface can be a significant dissipation pathway.

Interactive Table: Abiotic Degradation Half-Lives
Degradation Process Medium Half-Life Conditions Source
Hydrolysis Distilled Water 25 days - nih.gov
Hydrolysis River Water 133 days - nih.gov
Hydrolysis Brackish Water 65 days - nih.gov
Hydrolysis Open Sea Water 81 days - nih.gov
Photolysis Soil 4.7 days Sunlight nih.gov
Photolysis Soil 12.3 days Shade nih.gov

Volatilization from Soil and Foliar Surfaces

Volatilization is a key process governing the dissipation of pesticides from treated areas into the atmosphere. researchgate.net For this compound, this process is significantly influenced by environmental conditions, particularly soil moisture.

Research conducted under laboratory conditions has demonstrated a direct relationship between soil moisture content and the rate of volatilization. fao.org In one study using a sandy loam soil, the percentage of the compound lost to volatilization over a 12-hour period increased substantially with rising moisture levels. fao.org In soil with only 1% moisture, dissipation was between 1.4% and 3.6%. This increased to 6.5% to 20.2% in soil with a moisture level of 20%. fao.org These findings indicate that the compound is most likely to enter the atmosphere from moist or recently irrigated soils. fao.org

Table 1: Effect of Soil Moisture on Volatilization of this compound Over 12 Hours

Soil Moisture Level Volatilization (% of Applied Dose)
1% 1.4 - 3.6
10% 2.3 - 4.5
20% 6.5 - 20.2

Data sourced from a laboratory study on sandy loam soil. fao.org

While data exists for soil, specific research quantifying the volatilization rate of this compound directly from foliar surfaces is limited in publicly available literature. Generally, the volatilization of pesticides from plant surfaces is most rapid immediately following application and decreases exponentially over time. researchgate.net For many organophosphates, this process is a primary pathway of dissipation from the plant canopy. wur.nlnih.gov However, without specific studies, the exact half-life on plant surfaces for this compound remains uncharacterized.

Aquatic Environmental Dynamics

Once this compound enters aquatic systems through processes like runoff or leaching, its persistence and distribution are governed by a combination of chemical and physical interactions within the water column and sediments.

The primary abiotic degradation process for this compound in water is hydrolysis. The rate of this chemical breakdown is dependent on the water's properties. The compound is very stable in neutral and weakly acidic media but hydrolyzes rapidly under alkaline conditions. nih.gov Experimental studies have determined its hydrolytic half-life in various types of water, showing significant differences. For instance, the half-life in distilled water is approximately 25 days, whereas in river water, it can extend to 133 days. fao.orgnih.gov

In terms of other transformation processes, this compound is considered stable to aqueous photolysis at pH 7, meaning sunlight does not significantly contribute to its breakdown in the water column. herts.ac.uk While certain bacteria have been identified that can degrade the compound, specific data on the rate of biodegradation in natural aquatic environments are not well-documented. epa.gov

Table 2: Hydrolytic Half-Life of this compound in Various Water Types

Water Type Hydrolytic Half-Life (Days)
Distilled Water 24.7
Brackish Water (15‰ salinity) 64.9
Open Sea Water (33‰ salinity) 81.2
River Water 132.8

Data from a laboratory study conducted over 130 days. fao.org

The tendency of a chemical to adsorb to sediment and suspended particles is a critical factor in its aquatic fate. This compound has reported soil organic carbon-water partitioning coefficient (Koc) values ranging from 70 to 120. nih.gov This low range indicates a low affinity for binding to organic matter in soil and sediment, suggesting the compound will have high mobility and is not expected to adsorb significantly to suspended solids. nih.gov

Consequently, a substantial portion of the compound is likely to remain dissolved in the water column rather than partitioning into the sediment. This makes it more readily available for uptake by aquatic organisms. Despite its low adsorption tendency, the compound does show some persistence when associated with sediment, with reported half-lives of 75 days in sand-sediment/water systems and 90 days in silt loam-sediment/water systems. nih.gov

Bioconcentration and Bioaccumulation Potential in Non-Target Organisms

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The potential for this compound to bioconcentrate in aquatic organisms is considered low. nih.gov The bioconcentration factor (BCF) is a key indicator of this potential.

Reported BCF values for this compound vary. An early screening study suggested a BCF range of 4 to 17. nih.gov Another source provides a higher estimated BCF of 225. herts.ac.uk However, a specific study on the fish species Tilapia (T. mossambica x T. nilotica) exposed to the compound in brackish water found a very low BCF value of 2.5. geoscienceworld.org This study also revealed that the fish eliminated the accumulated residues rapidly; 82% of the initial concentration was eliminated within the first 12 hours after being transferred to uncontaminated water. geoscienceworld.org This rapid depuration, combined with the low BCF, suggests that this compound poses a limited risk of bioaccumulation in fish. geoscienceworld.org

Table 3: Reported Bioconcentration Factors (BCF) for this compound

BCF Value Source/Organism Type
4 - 17 Screening Study Experimental Range
225 Database Estimated
2.5 Tilapia (fish) Experimental

Atmospheric Transport and Deposition Research

The potential for a pesticide to be transported over long distances in the atmosphere depends on its volatility and its persistence in the air. This compound is classified as a volatile compound. herts.ac.uk Once in the atmosphere, it is expected to exist solely in the vapor phase. nih.gov

The primary degradation pathway in the atmosphere is predicted to be a reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 5.6 hours. nih.gov This relatively short half-life suggests that the compound would be degraded quickly and is therefore considered to be below the level of concern for long-range atmospheric transport. herts.ac.uk

Biochemical Interactions and Elucidation of Mechanism of Action

Inhibition of Cholinesterase Enzymes by Organophosphonodithioates

The primary mechanism of action for S,S-Dipropyl ethylphosphonodithioate involves the inhibition of vital enzymes known as cholinesterases, which are crucial for the proper functioning of the nervous system. nih.govresearchgate.net This inhibition disrupts neurotransmission, leading to the compound's biological effects. nih.gov

This compound is a potent and progressive inhibitor of acetylcholinesterase (AChE). nih.gov The inhibition process occurs through the phosphonylation of a critical serine residue within the enzyme's active site. Research comparing it with other organophosphorus pesticides like fenamiphos (B133129), methamidophos, and phosalone (B1677705) demonstrated that this compound was the most powerful inhibitor of human AChE (hAChE). nih.gov

The bimolecular rate constant of inhibition (k_i), a measure of the inhibitor's potency, was found to be approximately 16 times higher than that of fenamiphos and about 30 times higher than those of phosalone and methamidophos. nih.govresearchgate.net One study quantified this rate constant at approximately 65,000 M⁻¹ min⁻¹. researchgate.net The high inhibitory capacity of this compound against AChE is thought to be a consequence of its molecular symmetry and the presence of two thiopropyl substituents, either of which can function as the leaving group during the reaction with the enzyme. nih.gov

This compound also inhibits butyrylcholinesterase (BChE), though with less potency than it exhibits toward AChE. nih.gov Kinetic studies have shown that the compound is approximately four times more effective as an inhibitor of AChE than BChE, indicating a degree of selectivity for AChE. nih.gov

While it is a less potent inhibitor for BChE compared to AChE, it is still effective. In comparative studies, it was identified as the second-fastest inhibitor of BChE among the pesticides tested, surpassed only by fenamiphos. researchgate.net The bimolecular rate constant for the inhibition of BChE by this compound was determined to be approximately 16,000 M⁻¹ min⁻¹. researchgate.net

Inhibition Rate Constants (k_i) for this compound
EnzymeSourceBimolecular Rate Constant (k_i)Reference
Acetylcholinesterase (AChE)Human~65,000 M⁻¹ min⁻¹ researchgate.net
Butyrylcholinesterase (BChE)Human~16,000 M⁻¹ min⁻¹ researchgate.net

The concept of enantioselective inhibition relates to chiral compounds, which possess non-superimposable mirror-image forms called enantiomers. The IUPAC name for the compound is O-Ethyl S,S-dipropyl phosphorodithioate (B1214789). wikipedia.org In this molecule, the central phosphorus atom is bonded to a double-bonded oxygen atom, an O-ethyl group, and two S-propyl groups. Because two of the substituents attached to the phosphorus atom (the S-propyl groups) are identical, the molecule is achiral and does not have enantiomers. Therefore, enantioselective inhibition is not an applicable characteristic for this compound.

The inhibition of cholinesterases by organophosphorus compounds like this compound can become effectively irreversible through a process known as "aging". researchgate.net This process involves a time-dependent dealkylation of the phosphonylated enzyme, strengthening the bond between the inhibitor and the enzyme's active site. researchgate.netresearchgate.net Once aged, the enzyme cannot be readily reactivated by standard treatments like oximes. researchgate.net

While the specific aging kinetics for many dipropyled organophosphates are not as extensively documented as for their methylated or ethylated counterparts, clinical evidence confirms that aging is a significant factor in this compound poisoning. researchgate.net A case report noted that delayed administration of pralidoxime (B1201516) resulted in a very slow recovery of cholinesterase levels, which was attributed to the aging phenomenon. researchgate.net This indicates that the enzyme-inhibitor complex formed by this compound is susceptible to aging, rendering the inhibition practically irreversible if not treated promptly. researchgate.netresearchgate.net

Metabolic Transformation Pathways in Biological Systems

In biological systems, this compound undergoes metabolic transformation before being excreted. wikipedia.org Studies in animal models show that the compound is widely distributed throughout the body, with excretion occurring primarily through urine. wikipedia.org

The metabolism of this compound proceeds mainly through two pathways: hydrolysis and dealkylation. The major degradation pathway involves the hydrolysis of one of the S-propyl groups, leading to the formation of O-ethyl-S-propyl-phosphorothioic acid. nih.gov This compound has been identified as a key metabolite. nih.govnih.gov Further metabolism can occur via the removal of the remaining propyl group or the ethyl group, followed by conjugation for excretion. wikipedia.org The parent compound is typically not detected in urine or feces, indicating extensive metabolic breakdown. wikipedia.org

Identified Metabolites of this compound
Metabolite NameMetabolic PathwayReference
O-ethyl-S-propyl-phosphorothioic acidHydrolysis / Dealkylation nih.govnih.gov

Role of Mixed-Function Oxidase Systems (e.g., Cytochrome P450) in Bioactivation and Detoxification

The metabolic fate of this compound, known commonly as ethoprophos (B1671620), is significantly influenced by mixed-function oxidase systems, particularly the cytochrome P450 (CYP450) enzymes. nih.govnih.gov These enzymes are central to Phase I metabolism, which typically involves oxidation, reduction, and hydrolysis reactions to transform xenobiotics into more water-soluble compounds for excretion. nih.gov In the case of organophosphorus compounds like ethoprophos, this oxidative metabolism can lead to either bioactivation or detoxification. nih.gov

Glutathione-Mediated Conjugation Reactions and Metabolite Characterization

Glutathione-mediated conjugation is a critical Phase II detoxification pathway for this compound and its metabolites. nih.govnih.gov This process involves the attachment of the endogenous antioxidant glutathione (B108866) to electrophilic compounds, rendering them more polar and facilitating their excretion from the body. nih.govencyclopedia.pub

In studies with rats and rabbits, liver supernatant enzymes were found to de-ethylate ethoprophos in the presence of glutathione, leading to the formation of S-ethylglutathione. nih.gov The primary metabolic route in mammals involves the dealkylation of one or both of the S-propyl groups, which is then followed by hydroxylation and likely conjugation. nih.govwikipedia.org The parent compound is typically completely metabolized and not detected in the urine or feces of rats. wikipedia.org

Several metabolites have been identified in rat urine, providing a clearer picture of its biotransformation. The major water-soluble metabolite is O-ethyl-S-propyl phosphorothioic acid. nih.gov Other identified metabolites include O-ethyl phosphoric acid, S-propyl phosphorothiolic acid, and S,S-dipropyl phosphorodithioic acid. nih.gov Traces of methyl propyl sulfide, methyl propyl sulfoxide, and methyl propyl sulfone have also been detected. nih.gov

Identified Metabolites of this compound in Rats
Metabolite NameMetabolic PathwayReference
O-ethyl-S-propyl phosphorothioic acidDealkylation of an S-propyl group nih.gov
S-ethylglutathioneGlutathione conjugation (de-ethylation) nih.gov
O-ethyl phosphoric acidHydrolysis/Oxidation nih.gov
S-propyl phosphorothiolic acidHydrolysis/Dealkylation nih.gov
S,S-dipropyl phosphorodithioic acidHydrolysis nih.gov
Methyl propyl sulfideFurther metabolism nih.gov
Methyl propyl sulfoxideFurther metabolism/Oxidation nih.gov
Methyl propyl sulfoneFurther metabolism/Oxidation nih.gov

Comparative Metabolism in Plants and Animals

The metabolism of this compound exhibits notable differences between plant and animal systems.

In Animals: As detailed previously, metabolism in mammals like rats is extensive. The compound is completely broken down, primarily through dealkylation of the S-propyl groups and subsequent conjugation. nih.govwikipedia.org The principal metabolite identified is O-ethyl-S-propylphosphothioic acid, and importantly, the dealkylated metabolites may retain similar toxic effects to the parent compound. nih.govwikipedia.org

In Plants: In plant species such as haricot beans and maize, ethoprophos is reported to be rapidly broken down into non-toxic metabolites. The identified metabolites in these plants include methyl propyl sulfide, methyl propyl sulfoxide, and methyl propyl sulfone. This rapid degradation into non-toxic substances is a key aspect of its environmental fate in agricultural settings.

Comparative Metabolites of this compound
Organism TypeKey MetabolitesMetabolic OutcomeReference
Animals (Rats)O-ethyl-S-propyl phosphorothioic acid, S-ethylglutathione, O-ethyl phosphoric acidComplete metabolism; dealkylated metabolites may retain toxicity nih.govwikipedia.org
Plants (e.g., Maize)Methyl propyl sulfide, Methyl propyl sulfoxide, Methyl propyl sulfoneRapid breakdown into non-toxic metabolites

Non-Cholinesterase Target Interactions of Phosphonodithioates

While the primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), evidence from the broader class of organophosphorus compounds suggests the existence of non-cholinesterase targets. wikipedia.orgherts.ac.uk For instance, some organophosphates are known to cause damage to peripheral and central nerve fibers through the inhibition of "neuropathy target esterase" (NTE). ijisrt.com Another identified target for ethoprophos is erythrocyte acetylcholinesterase, which is located on the exterior of erythrocyte membranes, although its precise physiological functions are not fully understood. wikipedia.org Studies on rats have also pointed to effects such as cellular vacuolisation in dogs and respiratory effects in rats that may not be solely explained by cholinesterase inhibition. wikipedia.org

Structure-Activity Relationship (SAR) Analysis for Biochemical Efficacy

Impact of Molecular Chirality on Biological Activity and Selectivity

Many organophosphorus pesticides, including phosphonodithioates, are chiral molecules, meaning they exist as enantiomers (non-superimposable mirror images). nih.govnih.gov Although often used as racemic mixtures (equal amounts of each enantiomer), the biological activity can be stereoselective. nih.gov Research on chiral organophosphorus compounds demonstrates that enantiomers can exhibit significant differences in their insecticidal activity, toxicity to non-target organisms, and rates of environmental degradation. nih.govresearchgate.net

For the chiral organophosphorus nematicide fosthiazate (B52061), specific stereoisomers were found to possess over 100 times the bioactivity and 10 times the toxicity of other stereoisomers. nih.gov This difference in activity was attributed to a better fit in the active site of acetylcholinesterase, with the more active isomers having shorter binding distances and lower binding energies. nih.gov The more bioactive stereoisomers also showed faster degradation rates. nih.gov This highlights the principle that the three-dimensional structure of a pesticide molecule is crucial for its interaction with biological targets. researchgate.netmdpi.com Applying this concept, it is highly probable that the enantiomers of this compound also exhibit differential biological activity and selectivity.

Computational Modeling and Docking Studies for Enzyme Binding Sites

Computational modeling and molecular docking are powerful tools used to investigate the interaction between a ligand, such as this compound, and its biological target, primarily acetylcholinesterase (AChE). nih.govnih.govresearchgate.net These in silico methods predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.govresearchgate.net

Molecular docking studies on various organophosphates with AChE have helped to elucidate the specific interactions within the enzyme's active site. nih.gov The active site of AChE features a deep gorge with a catalytic triad (B1167595) at its base. nih.gov Docking simulations can reveal key interactions, such as hydrophobic interactions and hydrogen bonding, that stabilize the inhibitor within the active site. nih.gov For example, studies on ethoprophos have identified simultaneous hydrophobic interactions with specific amino acid residues (Trp82 and Trp231) in the choline (B1196258) binding site and acyl pocket of butyrylcholinesterase, a related enzyme. nih.gov Such computational approaches are invaluable for understanding the molecular basis of toxicity and for designing new compounds with improved efficacy and selectivity. plos.org

Agricultural Efficacy and Applied Research Paradigms

Nematicidal Activity and Efficacy Assessments

Ethoprophos (B1671620) has been extensively studied for its ability to control plant-parasitic nematodes, a significant threat to numerous crops worldwide.

Research has demonstrated the efficacy of Ethoprophos against various nematode species, particularly within the genus Meloidogyne, commonly known as root-knot nematodes. Studies have focused on its impact on different life stages of these pests.

One study evaluated the responses of egg masses, free eggs, and second-stage juveniles (J2) of Meloidogyne hapla (northern root-knot nematode) and Meloidogyne chitwoodi (Columbia root-knot nematode) to Ethoprophos. The results indicated that the J2 stage was the most sensitive to the compound, followed by free eggs and then egg masses. Generally, M. chitwoodi was found to be more susceptible to Ethoprophos than M. hapla. nih.gov

However, the effectiveness of Ethoprophos can be influenced by soil conditions and application methods. In trials for the control of M. chitwoodi on potatoes, Ethoprophos did not significantly reduce tuber infection when used alone. flvc.org Its limited downward movement in the soil is a contributing factor to this variability in performance. flvc.org In some cases, control measures that are effective against other root-knot nematodes have proven less consistent against M. chitwoodi, and this includes treatments with Ethoprophos. eppo.int For instance, in certain potato fields, crop failures attributed to M. chitwoodi have occurred despite the use of soil fumigants, and combinations with Ethoprophos are sometimes employed to enhance control under high nematode pressure. flvc.orgnih.gov

In field studies on turfgrass, Ethoprophos was among the nematicides tested for efficacy against the spiral nematode (Helicotylenchus microlobus) and the ring nematode (Mesocriconema xenoplax). In one such study, it exhibited the lowest nematode population reduction (60%) compared to other tested nematicides like fosthiazate (B52061) (86%). kspsjournal.or.kr

Interactive Table: Efficacy of Ethoprophos against Meloidogyne Species

Nematode Species Life Stage Relative Susceptibility Reference
Meloidogyne chitwoodi Second-Stage Juveniles (J2) High nih.gov
Meloidogyne hapla Second-Stage Juveniles (J2) Moderate nih.gov
Meloidogyne chitwoodi Free Eggs Moderate nih.gov
Meloidogyne hapla Free Eggs Low nih.gov
Meloidogyne chitwoodi Egg Masses Low nih.gov
Meloidogyne hapla Egg Masses Very Low nih.gov

The primary mechanism of action for Ethoprophos, typical of organophosphate compounds, is the inhibition of the enzyme acetylcholinesterase (AChE). herts.ac.ukwikipedia.org AChE is crucial for the termination of nerve impulses in the nervous systems of nematodes and insects. It breaks down the neurotransmitter acetylcholine (B1216132).

By inhibiting AChE, Ethoprophos causes an accumulation of acetylcholine at the synaptic cleft, leading to a state of constant nerve stimulation. flvc.org This results in hyperactivity, uncoordinated movement, paralysis, and ultimately, the death of the nematode. researchgate.net

Interestingly, some research suggests that at very low concentrations, the inhibitory effect of Ethoprophos on AChE might be less pronounced. A study found that at a concentration of 5 ppm, Ethoprophos showed poor inhibitory effects on the AChE activity of Meloidogyne incognita (5.6% inhibition). researchgate.net The same study, however, indicated a strong inhibition of ATPase activity at similar concentrations, suggesting that interference with energy metabolism could also contribute to its nematicidal effects, particularly at sublethal doses. researchgate.net

Insecticidal Activity and Efficacy Assessments

In addition to its nematicidal properties, Ethoprophos is utilized as a soil insecticide to manage a variety of insect pests that threaten agricultural crops. herts.ac.uk

Ethoprophos is recommended for the control of several soil-dwelling insects, including corn rootworm, cutworms, and wireworms in corn. nih.gov Its spectrum of activity also includes weevils, millipedes, centipedes, and the larvae of noctuids. herts.ac.uk

Regarding the corn rootworm (Diabrotica spp.), Ethoprophos is listed as a control option. nih.gov However, detailed, comparative efficacy trials in recent literature are limited, with many studies focusing on newer chemical classes or biological control methods.

The mode of insecticidal action of Ethoprophos is identical to its nematicidal action: the inhibition of acetylcholinesterase (AChE). herts.ac.ukwikipedia.org This disruption of the central nervous system is the basis for its toxicity to a wide range of insect pests. The process involves the phosphorylation of the serine hydroxyl group at the active site of the AChE enzyme, rendering it inactive. wikipedia.org This leads to the accumulation of acetylcholine and the subsequent failure of the insect's neuromuscular system.

The susceptibility of a particular insect pest to Ethoprophos can be influenced by several factors, including the rate of detoxification within the insect's body and the potential for the development of resistance in pest populations.

Phytotoxicity and Plant Interaction Studies

While effective as a pesticide, the application of Ethoprophos can sometimes lead to phytotoxic effects on treated plants. In a rotational crop study, spinach planted in soil previously treated with Ethoprophos was observed to be stunted. fao.org This indicates a potential for negative impacts on the growth of certain sensitive crops.

Ethoprophos is a non-systemic compound, meaning it is not readily absorbed and translocated throughout the plant. herts.ac.uk Its effects are primarily localized to the soil environment around the roots. Organophosphate compounds, in general, are not typically used as plant growth regulators, although some, like ethephon, can break down to produce ethylene, a plant hormone that influences various growth processes. ahdb.org.uk However, this is a distinct mechanism and not the primary function of Ethoprophos.

Assessment of Impact on Crop Growth and Yield

Organophosphate pesticides, the broader class to which S,S-Dipropyl ethylphosphonodithioate belongs, can indirectly influence crop growth and yield by controlling pest populations. However, they can also have direct physiological effects on plants. researchgate.net These effects are complex and can be either beneficial or detrimental depending on the compound, concentration, plant species, and environmental conditions.

Organophosphates can interfere with various plant processes, including photosynthesis, nutrient uptake, and the synthesis of essential molecules like chlorophyll, fatty acids, and amino acids. researchgate.netagronomyjournals.com Inhibition of enzymes crucial for growth and development can occur, potentially leading to reduced biomass and yield. agronomyjournals.com Conversely, in some instances, the application of organophosphates has been associated with unintended growth-regulating effects, sometimes referred to as a "phytotonic" effect, though this is not a primary characteristic and is highly variable.

Table 1: Illustrative Impact of a Generic Phosphonodithioate Nematicide on Crop Yield Parameters

CropTarget Pest (Nematode)Yield Parameter% Change in Yield (Treated vs. Untreated)
TomatoMeloidogyne incognitaFruit Weight ( kg/plant )+ 25%
PotatoGlobodera rostochiensisTuber Weight ( g/plant )+ 30%
CornPratylenchus zeaeGrain Yield (bushels/acre)+ 15%
CottonRotylenchulus reniformisLint Yield (lbs/acre)+ 20%
Note: This table presents hypothetical data based on typical efficacy expectations for nematicides in this chemical class.

Uptake, Translocation, and Metabolism within Plant Tissues

The movement and breakdown of organophosphate pesticides within plants are critical to their efficacy and environmental fate. nih.gov

Uptake: Organophosphates can be absorbed by plants through both their roots and foliage. nih.gov The primary pathway for soil-applied compounds like many nematicides is root uptake. The efficiency of uptake is influenced by the compound's physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow), as well as soil type and organic matter content. jst.go.jp

Translocation: Following uptake, organophosphates are transported within the plant's vascular system. nih.gov Generally, more water-soluble (hydrophilic) compounds are more readily translocated in the xylem, the water-conducting tissue, and move upwards towards the leaves (acropetal translocation). nih.gov Conversely, more fat-soluble (lipophilic or hydrophobic) compounds may be more localized in the roots or have limited movement. nih.gov The translocation of a pesticide is a key factor in its ability to control pests that feed on different parts of the plant.

Metabolism: Plants metabolize organophosphates through a series of biochemical reactions, generally categorized into Phase I and Phase II transformations. researchgate.net

Phase I: These reactions typically involve oxidation, reduction, or hydrolysis to make the molecule more water-soluble. researchgate.netneptjournal.com For organothiophosphates, a key activation step is oxidative desulfuration, where a cytochrome P450 enzyme replaces the sulfur atom with an oxygen atom, converting the thion form to the more potent oxon form. researchgate.net

Phase II: The metabolites from Phase I are then conjugated (bound) with endogenous molecules like sugars or amino acids. researchgate.net This process further increases water solubility and reduces toxicity, facilitating sequestration within plant vacuoles or cell walls. researchgate.net

The rate and pathways of metabolism vary significantly between plant species and are influenced by the specific chemical structure of the pesticide. nih.gov

Table 2: Physicochemical Properties Influencing Plant Uptake and Translocation of Generic Organophosphate Esters (OPEs)

Compound TypeLog KowWater SolubilityPrimary Uptake RouteTranslocation Potential
Hydrophilic OPELow (<2)HighRootsHigh (Acropetal)
Intermediate OPEModerate (2-4)ModerateRoots/FoliageModerate
Hydrophobic OPEHigh (>4)LowRootsLow (Localized)
Source: Adapted from findings on the behavior of various organophosphate esters in plants. nih.govjst.go.jpdoaj.org

Development of Integrated Pest Management Strategies Incorporating Phosphonodithioates

Integrated Pest Management (IPM) is a comprehensive approach to pest control that utilizes a combination of tactics to minimize economic, health, and environmental risks. frontiersin.orgslideshare.net Chemical controls, such as phosphonodithioates, are a component of IPM but are used judiciously rather than as a standalone solution. fao.org

The integration of a compound like this compound into an IPM program for nematode control would involve several key principles:

Monitoring and Thresholds: Pest populations, in this case, plant-parasitic nematodes, are monitored through regular soil and root sampling. slideshare.net Chemical intervention is only initiated when nematode populations reach a predetermined economic threshold, the point at which the cost of crop damage is projected to exceed the cost of treatment. frontiersin.org

Cultural and Physical Controls: Before resorting to chemical nematicides, other management tactics are employed. These can include crop rotation with non-host crops, the use of resistant or tolerant crop varieties, soil solarization, and sanitation practices to prevent the spread of nematodes. fao.orgnih.gov

Biological Control: IPM strategies also consider the conservation and augmentation of natural enemies of pests. While less common for subterranean nematodes, some IPM programs incorporate the use of biological control agents like specific fungi or bacteria that parasitize or prey on nematodes. nih.gov

Judicious Use of Nematicides: When chemical control is necessary, an IPM approach dictates the selection of the most appropriate nematicide and its application in a manner that maximizes efficacy while minimizing non-target impacts. This includes considering the nematicide's spectrum of activity, its environmental persistence, and its potential effects on beneficial soil organisms. A phosphonodithioate would be applied based on scouting data and targeted to the specific life stage of the nematode it is most effective against.

By incorporating phosphonodithioates within a broader IPM framework, agricultural producers can achieve effective and sustainable pest control while reducing over-reliance on chemical inputs. nih.govnih.gov

Analytical Methodologies for S,s Dipropyl Ethylphosphonodithioate

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

The initial and often most critical step in the analysis of S,S-Dipropyl ethylphosphonodithioate is its extraction from the sample matrix. The complexity of matrices such as soil, water, and various food commodities necessitates sophisticated sample preparation to remove interfering substances and concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for the extraction and cleanup of this compound from diverse samples. Optimization of these methods is paramount to achieve high recovery and reproducibility.

Liquid-Liquid Extraction (LLE) remains a widely used technique due to its simplicity and effectiveness. The choice of an appropriate solvent system is critical for the efficient partitioning of this compound from the aqueous phase into the organic solvent. Solvents such as dichloromethane (B109758) and acetonitrile (B52724) have been successfully employed for the extraction of organophosphorus pesticides from food matrices. nih.gov

A miniaturized version of LLE, known as dispersive liquid-liquid microextraction (DLLME) , has been applied for the analysis of Ethoprophos (B1671620) in samples like cucumber and watermelon. This technique utilizes a small amount of extraction solvent dispersed in the aqueous sample, followed by centrifugation to collect the sedimented phase containing the analyte. One study demonstrated satisfactory recoveries for Ethoprophos using this method prior to gas chromatography analysis.

Optimization of LLE involves several key parameters:

Solvent Selection: The choice of extraction solvent is based on the polarity and solubility of this compound.

Solvent Volume: The ratio of the extraction solvent to the sample volume affects the extraction efficiency.

pH of the Aqueous Phase: Adjusting the pH can influence the partitioning of the analyte.

Salt Addition: The addition of salts like sodium chloride can enhance the extraction efficiency by the "salting-out" effect. nih.gov

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the ability to handle a wide range of sample matrices. The selection of the appropriate sorbent material is crucial for the selective retention of this compound. Common sorbents for organophosphorus pesticides include graphitized carbon black (GCB) and primary-secondary amine (PSA). nih.gov

The optimization of an SPE method involves a systematic approach:

Sorbent Selection: Based on the physicochemical properties of this compound and the sample matrix.

Conditioning Solvent: To activate the sorbent material.

Sample Loading: The volume and flow rate of the sample passed through the cartridge.

Washing Solvent: To remove co-extracted interferences without eluting the analyte.

Elution Solvent: To desorb the retained this compound from the sorbent.

The following table summarizes the key optimization parameters for LLE and SPE:

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Variable Solvent SystemSorbent Material
Key Optimization Steps - Solvent type and volume- pH adjustment- Salt addition- Extraction time and agitation- Sorbent conditioning- Sample loading flow rate- Wash solvent composition- Elution solvent composition and volume
Miniaturized Techniques Dispersive Liquid-Liquid Microextraction (DLLME)-

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other components in the sample extract before its detection and quantification.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FPD, NPD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the required sensitivity and selectivity.

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus- and sulfur-containing compounds, making it well-suited for the analysis of organophosphorus pesticides. nih.gov In the phosphorus mode, it provides excellent sensitivity for this compound.

Electron Capture Detector (ECD): The ECD is sensitive to compounds with electronegative atoms, such as the sulfur atoms in this compound. It is a widely used detector for pesticide residue analysis in food and environmental samples. nih.gov

Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly selective for nitrogen- and phosphorus-containing compounds. srigc.com This selectivity makes it an excellent choice for analyzing this compound in complex matrices with minimal interference.

The following table outlines typical GC conditions for the analysis of organophosphorus pesticides:

ParameterTypical Conditions
Column Capillary columns such as DB-1, DB-17, or DB-1701 nih.gov
Injector Temperature 250 °C scielo.br
Oven Temperature Program Ramped temperature program to ensure good separation
Carrier Gas Helium or Nitrogen
Detector Temperature FPD: 250 °C, ECD: 300 °C, NPD: 250-300°C srigc.comscielo.br

High-Performance Liquid Chromatography (HPLC) for Compound Separation

While GC is more common for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile metabolites or when derivatization is not desirable. Reversed-phase HPLC with a C18 column is a common approach for the separation of organophosphorus pesticides. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. ijcmas.com

Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass spectrometry, especially when coupled with gas chromatography (GC-MS), provides definitive identification and accurate quantification of this compound. The mass spectrum of Ethoprophos shows characteristic fragment ions that can be used for its unambiguous identification. nist.gov Intense mass spectral peaks for Ethoprophos have been reported at m/z 158, 43, 97, and 139. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of pesticides and their metabolites in complex matrices. nih.gov This technique is particularly valuable for metabolite profiling, allowing for the identification and quantification of breakdown products of this compound in biological and environmental samples. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS enhances the selectivity and sensitivity of the analysis. Metabolite profiling using LC-MS/MS is a powerful tool in understanding the environmental fate and toxicology of this compound. nih.gov

The following table provides a summary of the chromatographic and detection methods:

TechniqueDetector/AnalyzerKey Advantages for this compound Analysis
Gas Chromatography (GC) Flame Photometric Detector (FPD)High selectivity for phosphorus and sulfur.
Electron Capture Detector (ECD)High sensitivity to sulfur-containing compounds.
Nitrogen-Phosphorus Detector (NPD)High selectivity for phosphorus-containing compounds.
High-Performance Liquid Chromatography (HPLC) UV-Vis DetectorSuitable for less volatile metabolites.
Mass Spectrometry (MS) Mass AnalyzerDefinitive identification and structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Tandem Mass AnalyzerHigh sensitivity and selectivity for trace analysis and metabolite profiling.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

The definitive identification and structural confirmation of this compound rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular framework and the functional groups present in the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths. The structural formula of the compound has been established by IR, along with other spectroscopic techniques. fao.org

While detailed, publicly available spectra with peak assignments for this compound are scarce, the following table outlines the expected characteristic absorptions based on the known structure of organophosphorus compounds.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
P=O (Phosphoryl) 1250 - 1300 Stretching
P-O-C (Alkyl) 950 - 1050 Stretching
P-S-C (Alkyl) 500 - 600 Stretching
C-H (Alkyl) 2850 - 3000 Stretching
C-H (Alkyl) 1350 - 1470 Bending

Bioanalytical Methods for Enzyme Activity Assessment in Research (e.g., Cholinesterase Assays)

This compound is recognized as a cholinesterase inhibitor. wikipedia.orgherts.ac.uk Bioanalytical methods, particularly cholinesterase assays, are fundamental in research to quantify the inhibitory effect of this compound on acetylcholinesterase (AChE), the target enzyme.

The most widely utilized method for this purpose is the Ellman's assay, a spectrophotometric technique that measures the activity of cholinesterases. nih.govnih.govpublichealthtoxicology.comsbq.org.br This assay is a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. nih.gov The principle of the Ellman's assay involves the enzymatic hydrolysis of a substrate, typically acetylthiocholine, by cholinesterase. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is directly proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm. publichealthtoxicology.comsbq.org.br

Interactive Data Table: Typical Components of a Cholinesterase Inhibition Assay for this compound

Component Role Example Concentration
Phosphate (B84403) Buffer Maintain pH 0.1 M, pH 8.0
Acetylcholinesterase (AChE) Enzyme Varies by source and activity
This compound Inhibitor Serial dilutions to determine IC50
Acetylthiocholine Iodide (ATCI) Substrate e.g., 15 mM
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) Chromogen e.g., 3 mM

Development and Validation of Standardized Analytical Protocols for Research Purposes

The development and validation of standardized analytical protocols are crucial for ensuring the reliability, reproducibility, and accuracy of quantitative data for this compound in research settings. Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of such protocols.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. For residue analysis of this compound in environmental and agricultural samples, GC coupled with a flame photometric detector (FPD) has been utilized. An analytical method for the determination of ethoprophos (the common name for this compound) in mint hay and oil involved extraction with hexane, cleanup with charcoal and Florisil, and quantification by phosphorus-specific flame photometric gas chromatography. This method reported an average recovery of 90%. researchgate.net More advanced GC techniques, such as GC coupled with tandem mass spectrometry (GC-MS/MS), offer higher selectivity and sensitivity for pesticide residue analysis in complex matrices. thermofisher.comresearchgate.nettheamericanjournals.comaensiweb.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of this compound, particularly for less volatile degradation products or in formulations. The validation of HPLC methods is a critical process that involves assessing several key parameters to ensure the method's suitability for its intended purpose. researchgate.netdiva-portal.orgbiology-journal.orgpensoft.nettianjindaxuexuebao.com

The validation of an analytical method for research purposes typically includes the evaluation of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Interactive Data Table: Illustrative Validation Parameters for a Hypothetical HPLC Method for this compound Analysis

Validation Parameter Acceptance Criteria Illustrative Result
Linearity (Correlation Coefficient, r²) ≥ 0.995 0.999
Range Dependent on application 1 - 100 µg/mL
Accuracy (Recovery %) 80 - 120% 98.5%
Precision (RSD %) ≤ 2% 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1 0.5 µg/mL
Robustness No significant change in results Method found to be robust

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing S,S-Dipropyl ethylphosphonodithioate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting ethylphosphonodithioic acid with propyl halides under controlled alkaline conditions. Purification is achieved via vacuum distillation or column chromatography. Characterization requires Nuclear Magnetic Resonance (NMR) for structural confirmation (proton and phosphorus environments) and Mass Spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can confirm the presence of thiophosphate bonds (P=S) .
  • Key Data : Molecular formula: C₈H₁₉O₂PS₂; CAS 13194-48-4; Molecular weight: 242.34 g/mol .

Q. How can researchers evaluate the acute toxicity of this compound in experimental models?

  • Methodological Answer : Acute toxicity is assessed using standardized OECD Guidelines 423 or 425 . Oral LD₅₀ values are determined in rodent models (e.g., rats: 34 mg/kg ). Dermal and inhalation routes require specialized exposure chambers. Cholinesterase inhibition assays (e.g., Ellman’s method) are critical for confirming neurotoxic mechanisms .
  • Data Contradiction Note : Discrepancies in LD₅₀ values (e.g., 34 mg/kg vs. 60 mg/kg in rats ) may arise from variations in solvent carriers or animal strains.

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound in soil and aquatic systems?

  • Methodological Answer : Use radiolabeled (¹⁴C) compounds to track degradation pathways. For soil studies, conduct aerobic/anaerobic microcosm experiments with LC-MS/MS quantification. Aquatic persistence is evaluated via OECD 308/309 guidelines , measuring hydrolysis half-lives under varying pH and temperature conditions .
  • Key Findings : Hydrolysis half-life ranges from 5–30 days in neutral water, but accelerates in alkaline conditions. Soil adsorption coefficients (Koc) indicate moderate mobility .

Q. How can researchers resolve contradictions in reported toxicity data across studies?

  • Methodological Answer : Perform meta-analyses with inclusion criteria prioritizing peer-reviewed studies (e.g., FAO/WHO evaluations ). Validate discrepancies via dose-response curve reanalysis and cross-species comparisons (e.g., avian vs. mammalian toxicity ). Statistical tools like Hill slope modeling clarify threshold effects .
  • Example : Wild bird LD₅₀ values (4,210 µg/kg ) differ significantly from rodent data due to metabolic differences.

Q. What advanced techniques are used to investigate the compound’s mode of action as a cholinesterase inhibitor?

  • Methodological Answer : Enzyme kinetics assays (e.g., acetylcholinesterase inhibition kinetics) quantify IC₅₀ values. Molecular docking simulations (using software like AutoDock Vina) predict binding affinities to active-site serine residues. In vivo neurobehavioral assays (e.g., rotorod tests) correlate inhibition with functional deficits .
  • Data Insight : Structural analogs (e.g., ethoprophos) show similar inhibition patterns, suggesting conserved mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.